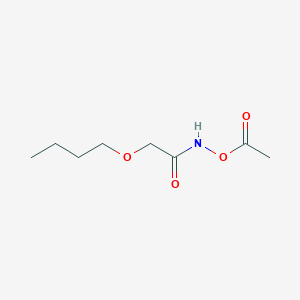![molecular formula C24H32N6O2S B13800382 N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include condensation reactions, where aldehydes or ketones react with amines to form imines, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms
科学的研究の応用
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes, contributing to advancements in various industrial applications.
作用機序
The mechanism of action of N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the context of its application, such as its role in inhibiting microbial growth or inducing cell death in cancer cells.
類似化合物との比較
Similar Compounds
N-[(4-Dimethylaminophenyl)methylideneamino]carbamate: Shares structural similarities but differs in functional groups, leading to distinct chemical properties and applications.
N-[(4-Dimethylaminophenyl)methylideneamino]acetamide: Another related compound with variations in its molecular structure, affecting its reactivity and uses.
Uniqueness
N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophenyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C24H32N6O2S |
|---|---|
分子量 |
468.6 g/mol |
IUPAC名 |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-[3-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide |
InChI |
InChI=1S/C24H32N6O2S/c1-29(2)21-9-5-19(6-10-21)17-25-27-23(31)13-15-33-16-14-24(32)28-26-18-20-7-11-22(12-8-20)30(3)4/h5-12,17-18H,13-16H2,1-4H3,(H,27,31)(H,28,32)/b25-17+,26-18+ |
InChIキー |
KRHLKMQLABSCQK-RPCRKUJJSA-N |
異性体SMILES |
CN(C1=CC=C(C=C1)/C=N/NC(=O)CCSCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCSCCC(=O)NN=CC2=CC=C(C=C2)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methylphenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B13800309.png)
![1H-Azirino[2,1-a]isoindole(9CI)](/img/structure/B13800316.png)

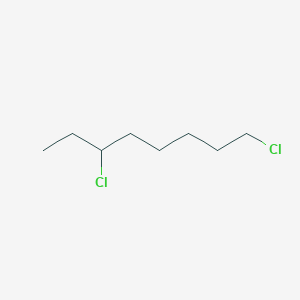
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)
![Acetamide,2-[(acetyloxy)imino]-2-cyano-](/img/structure/B13800340.png)

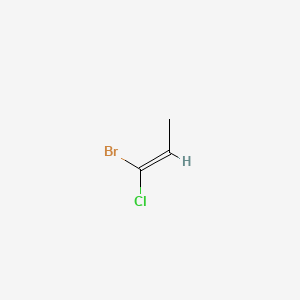
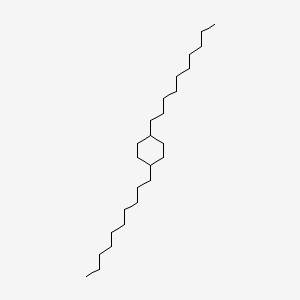
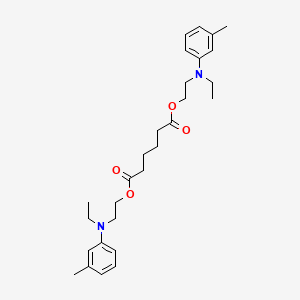

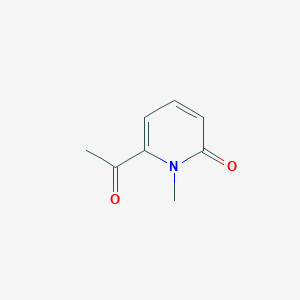
![2-(2-[(E)-2-(3-Ethyl-1,3-benzothiazol-3-ium-2-YL)ethenyl]-5-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclopenten-1-YL)-1-oxo-1H-inden-3-olate](/img/structure/B13800396.png)
